molecular formula C13H18N2O4 B13886815 3-Methoxy-5-(t-butyloxycarbonylaminomethylcarbonyl)-pyridine

3-Methoxy-5-(t-butyloxycarbonylaminomethylcarbonyl)-pyridine

Cat. No.: B13886815
M. Wt: 266.29 g/mol
InChI Key: GQIBCOFRIABGIF-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a methoxypyridine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyridine derivative. One common method includes the use of tert-butyl chloroformate and 5-methoxypyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness:

  • The presence of the methoxypyridine moiety distinguishes it from other carbamates, providing unique electronic and steric properties.
  • The tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications.
  • The carbamate linkage allows for potential hydrolysis in biological systems, releasing active metabolites.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-11(16)9-5-10(18-4)7-14-6-9/h5-7H,8H2,1-4H3,(H,15,17)

InChI Key

GQIBCOFRIABGIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC(=CN=C1)OC

Origin of Product

United States

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